1,3-DIETHYL 2-{[(9-ETHYL-9H-CARBAZOL-3-YL)AMINO]METHYLIDENE}PROPANEDIOATE
Overview
Description
1,3-Diethyl 2-{[(9-ethyl-9H-carbazol-3-yl)amino]methylidene}propanedioate is a complex organic compound that features a carbazole moiety. Carbazole derivatives are known for their significant photochemical and thermal stability, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl 2-{[(9-ethyl-9H-carbazol-3-yl)amino]methylidene}propanedioate typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with diethyl malonate in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-{[(9-ethyl-9H-carbazol-3-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbazole moiety can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
1,3-Diethyl 2-{[(9-ethyl-9H-carbazol-3-yl)amino]methylidene}propanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-{[(9-ethyl-9H-carbazol-3-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The carbazole moiety can interact with various enzymes and receptors, modulating their activity. The compound’s ability to donate and accept electrons makes it a valuable component in organic electronic devices, where it facilitates charge transport and enhances device performance.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: A simpler carbazole derivative with similar photochemical properties.
2-(9H-Carbazol-9-yl)ethyl acrylate: Another carbazole-based compound used in organic electronics.
3,6-Dimethoxy-9H-carbazole: A carbazole derivative with methoxy substituents, used in various chemical applications.
Uniqueness
1,3-Diethyl 2-{[(9-ethyl-9H-carbazol-3-yl)amino]methylidene}propanedioate is unique due to its specific structure, which combines the carbazole moiety with a malonate ester. This combination imparts unique electronic and steric properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
diethyl 2-[[(9-ethylcarbazol-3-yl)amino]methylidene]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-24-19-10-8-7-9-16(19)17-13-15(11-12-20(17)24)23-14-18(21(25)27-5-2)22(26)28-6-3/h7-14,23H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWJBTBWONMDBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC=C(C(=O)OCC)C(=O)OCC)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660100 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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